molecular formula C19H20N4O2 B5967644 (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B5967644
M. Wt: 336.4 g/mol
InChI Key: WOUHBFRRRJDIGO-UHFFFAOYSA-N
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Description

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[1,2-a]pyrazine ring with a pyrazole ring, connected via a methanone bridge. The presence of these heterocyclic rings imparts distinctive chemical properties, making it an interesting subject for research.

Properties

IUPAC Name

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-18-8-5-9-22(18)10-11-23(14)19(24)17-12-15(20-21-17)13-25-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUHBFRRRJDIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-a]pyrazine and pyrazole intermediates. These intermediates are then coupled using a methanone bridge under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone: Unique due to its specific ring structure and functional groups.

    Other Pyrrolo[1,2-a]pyrazine Derivatives: Share the pyrrolo[1,2-a]pyrazine core but differ in substituents.

    Other Pyrazole Derivatives: Contain the pyrazole ring but vary in additional functional groups.

Uniqueness

The uniqueness of this compound lies in its combined ring structure, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

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